3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
3-(4-CHLOROBENZENESULFONYL)-N-(2,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is a complex organic compound that belongs to the class of triazoloquinazolines This compound is characterized by its unique structure, which includes a triazoloquinazoline core, a chlorobenzenesulfonyl group, and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-CHLOROBENZENESULFONYL)-N-(2,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
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Formation of the Triazoloquinazoline Core: : This step involves the cyclization of appropriate precursors to form the triazoloquinazoline core. The reaction conditions often include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the cyclization process.
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Introduction of the Chlorobenzenesulfonyl Group: : The chlorobenzenesulfonyl group is introduced through a sulfonylation reaction. This step typically requires the use of chlorobenzenesulfonyl chloride and a base such as triethylamine to neutralize the generated hydrochloric acid.
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Attachment of the Dimethylphenyl Group: : The final step involves the coupling of the dimethylphenyl group to the triazoloquinazoline core. This can be achieved through various coupling reactions, such as Suzuki or Heck coupling, using appropriate catalysts and reaction conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
3-(4-CHLOROBENZENESULFONYL)-N-(2,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE can undergo various chemical reactions, including:
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Oxidation: : The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
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Reduction: : Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
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Substitution: : The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and the nature of the substituents involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
3-(4-CHLOROBENZENESULFONYL)-N-(2,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE has several scientific research applications:
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Medicinal Chemistry: : The compound is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-cancer and anti-inflammatory properties.
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Organic Synthesis: : It serves as a building block in the synthesis of more complex organic molecules, facilitating the development of novel compounds with desired properties.
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Material Science: : The compound’s unique structure makes it a candidate for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-(4-CHLOROBENZENESULFONYL)-N-(2,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in critical biological processes.
Interacting with Receptors: Acting as an agonist or antagonist to specific receptors, thereby influencing cellular signaling pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
Similar Compounds
Triazoloquinazolines: Compounds with similar triazoloquinazoline cores but different substituents.
Sulfonyl Derivatives: Compounds with sulfonyl groups attached to various aromatic or heterocyclic cores.
Dimethylphenyl Derivatives: Compounds with dimethylphenyl groups attached to different core structures.
Uniqueness
3-(4-CHLOROBENZENESULFONYL)-N-(2,5-DIMETHYLPHENYL)-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE is unique due to its specific combination of functional groups and core structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.
Properties
Molecular Formula |
C23H18ClN5O2S |
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Molecular Weight |
463.9 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfonyl-N-(2,5-dimethylphenyl)triazolo[1,5-a]quinazolin-5-amine |
InChI |
InChI=1S/C23H18ClN5O2S/c1-14-7-8-15(2)19(13-14)25-21-18-5-3-4-6-20(18)29-22(26-21)23(27-28-29)32(30,31)17-11-9-16(24)10-12-17/h3-13H,1-2H3,(H,25,26) |
InChI Key |
XSCNQMJMLOUONN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC2=NC3=C(N=NN3C4=CC=CC=C42)S(=O)(=O)C5=CC=C(C=C5)Cl |
Origin of Product |
United States |
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